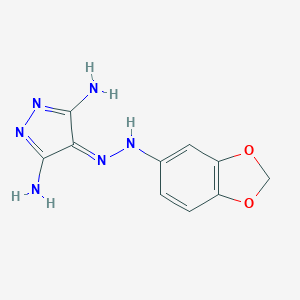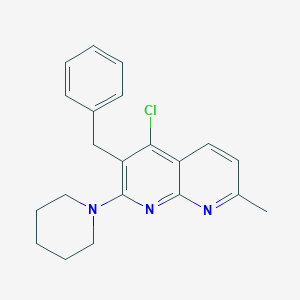![molecular formula C29H27N5O2 B292295 ethyl 4-[7-(4-morpholinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl ether](/img/structure/B292295.png)
ethyl 4-[7-(4-morpholinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[7-(4-morpholinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl ether is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrazolopyridazine derivative that has exhibited promising results in scientific research.
Wirkmechanismus
The mechanism of action of Ethyl 4-[7-(4-morpholinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl ether involves the inhibition of various enzymes and proteins that are involved in the inflammatory response and cancer cell proliferation. It has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of various kinases, such as AKT and ERK, which are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Ethyl 4-[7-(4-morpholinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl ether has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl 4-[7-(4-morpholinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl ether in lab experiments include its potent anti-inflammatory and anti-cancer properties. However, its limitations include its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on Ethyl 4-[7-(4-morpholinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl ether. One direction is to study its potential applications in the treatment of other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its potential use in combination with other anti-cancer drugs to enhance their efficacy. Additionally, further research is needed to optimize its synthesis method to improve its solubility and reduce its cost of production.
In conclusion, Ethyl 4-[7-(4-morpholinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl ether is a promising chemical compound that has exhibited potent anti-inflammatory and anti-cancer properties. Its mechanism of action involves the inhibition of various enzymes and proteins that are involved in the inflammatory response and cancer cell proliferation. While it has limitations in its use in certain lab experiments, its potential applications in various fields of science make it a valuable area of research for the future.
Synthesemethoden
The synthesis of Ethyl 4-[7-(4-morpholinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl ether involves the reaction of 7-chloro-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine with 4-(2-ethylhexyloxy)aniline in the presence of a base, such as potassium carbonate. The reaction takes place in an organic solvent, such as dimethylformamide, under reflux conditions.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[7-(4-morpholinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl ether has been extensively studied for its potential applications in various fields of science. It has been shown to possess anti-inflammatory, anti-tumor, and anti-cancer properties.
Eigenschaften
Molekularformel |
C29H27N5O2 |
|---|---|
Molekulargewicht |
477.6 g/mol |
IUPAC-Name |
4-[2-(4-ethoxyphenyl)-3,4-diphenylpyrazolo[3,4-d]pyridazin-7-yl]morpholine |
InChI |
InChI=1S/C29H27N5O2/c1-2-36-24-15-13-23(14-16-24)34-28(22-11-7-4-8-12-22)25-26(21-9-5-3-6-10-21)30-31-29(27(25)32-34)33-17-19-35-20-18-33/h3-16H,2,17-20H2,1H3 |
InChI-Schlüssel |
HZXLRPMOLVXJQA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=C3C(=NN=C(C3=N2)N4CCOCC4)C5=CC=CC=C5)C6=CC=CC=C6 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N2C(=C3C(=NN=C(C3=N2)N4CCOCC4)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-Amino-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)diazenyl]benzenesulfonamide](/img/structure/B292213.png)
![3-[(3-Methoxyphenyl)diazenyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B292214.png)
![3-(1,3-Benzodioxol-5-yldiazenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B292215.png)
![5,7-Dimethyl-3-((3-(trifluoromethyl)phenyl)diazenyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B292216.png)
![4-[(5,7-Dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-3-yl)diazenyl]benzenesulfonamide](/img/structure/B292218.png)
![3-[(4-ethoxyphenyl)diazenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B292222.png)
![5-amino-4-[2-(3-chlorophenyl)hydrazinyl]pyrazol-3-one](/img/structure/B292227.png)
![5-amino-4-[2-(2-fluorophenyl)hydrazinyl]pyrazol-3-one](/img/structure/B292228.png)
![5-amino-4-[2-[3-(trifluoromethyl)phenyl]hydrazinyl]pyrazol-3-one](/img/structure/B292230.png)
![5-amino-4-[2-(3-methoxyphenyl)hydrazinyl]pyrazol-3-one](/img/structure/B292231.png)

![(3Z)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B292233.png)

